5-Methoxy-2-phenyl-2H-indazole

Cyclooxygenase-2 COX-2 Anti-inflammatory

5-Methoxy-2-phenyl-2H-indazole (CAS 120455-03-0) is a heterocyclic small molecule featuring an indazole core with a methoxy substituent at the 5-position and a phenyl ring at the N2-position. This substitution pattern distinguishes it from simpler 2-phenylindazoles and other regioisomers, influencing both its physicochemical profile and biological target engagement.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 120455-03-0
Cat. No. B168604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-2H-indazole
CAS120455-03-0
Synonyms5-METHOXY-2-PHENYL-2H-INDAZOLE
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyCTSQKXPWFOXOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-2H-indazole (CAS 120455-03-0): Core Properties & Research Position


5-Methoxy-2-phenyl-2H-indazole (CAS 120455-03-0) is a heterocyclic small molecule featuring an indazole core with a methoxy substituent at the 5-position and a phenyl ring at the N2-position [1]. This substitution pattern distinguishes it from simpler 2-phenylindazoles and other regioisomers, influencing both its physicochemical profile and biological target engagement. As a member of the 2H-indazole class, it serves as a scaffold for developing bioactive molecules, particularly kinase inhibitors and antiprotozoal agents [2].

Why Generic 2H-Indazole Substitution Fails When Selecting 5-Methoxy-2-phenyl-2H-indazole


Generic substitution within the 2H-indazole class is chemically invalid, as minor structural variations can drastically alter biological activity and selectivity. The specific 5-methoxy and 2-phenyl decoration of 5-methoxy-2-phenyl-2H-indazole creates a unique pharmacophore not replicated by other indazole isomers. For instance, the isomeric shift of a methoxy group from the 5- to the 7-position changes selectivity for nitric oxide synthase (NOS) isoforms from nearly inactive to potent [1]. Similarly, the 2-phenyl substituent is critical for antiprotozoal potency; electron-withdrawing groups on the 2-phenyl ring enhance activity against protozoa like Giardia intestinalis and Entamoeba histolytica, demonstrating that the nature and position of substituents on this scaffold directly modulate efficacy [2].

Quantitative Differentiation: Activity of 5-Methoxy-2-phenyl-2H-indazole Against Benchmarks


COX-2 Enzyme Inhibition: 5-Methoxy-2-phenyl-2H-indazole Shows Sub-micromolar Activity

5-Methoxy-2-phenyl-2H-indazole demonstrates inhibitory activity against human cyclooxygenase-2 (COX-2) with a half-maximal inhibitory concentration (IC50) of 550 nM in a fluorescence-based microplate reader assay [1]. While a direct, published head-to-head comparison with a specific analog under identical conditions is not available, this value places it within a moderate potency range for COX-2 inhibitors. For context, the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen exhibits COX-2 IC50 values in the low micromolar range (e.g., ~7-13 µM) when assessed in human whole blood assays [2], suggesting a potentially meaningful potency advantage for 5-methoxy-2-phenyl-2H-indazole in this pathway.

Cyclooxygenase-2 COX-2 Anti-inflammatory

Antiprotozoal Selectivity: Potency in the 2-Phenyl-2H-Indazole Chemical Space

While direct IC50 data for 5-methoxy-2-phenyl-2H-indazole against protozoa are not publicly available, SAR studies of the 2-phenyl-2H-indazole class provide strong class-level inference. For the parent compound 2-phenyl-2H-indazole (compound 7), IC50 values against Giardia intestinalis are in the low micromolar range, and it ranks as one of the most potent compounds in its series [1]. The addition of a methoxy group at the 5-position (the target compound's structure) is predicted to further modulate potency and selectivity, as the electronic environment of the indazole core is a key determinant of antiprotozoal activity in this scaffold. The reference drug metronidazole, the clinical standard for giardiasis, has an IC50 of ~5 µM against G. intestinalis in identical assays [1].

Antiprotozoal Giardia intestinalis Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

5-Methoxy-2-phenyl-2H-indazole possesses a calculated XLogP value of 2.9 and zero hydrogen bond donors [1]. This contrasts with 5-methoxy-1H-indazole (CAS 94444-96-9), which has a lower XLogP of 2.2 and one hydrogen bond donor [2]. The higher lipophilicity and absence of a donor for the 2-phenyl derivative suggest superior membrane permeability and a distinct absorption, distribution, metabolism, and excretion (ADME) profile, making it a preferred scaffold for programs where passive permeability is critical.

Physicochemical properties Drug-likeness XLogP

Optimal Application Scenarios for 5-Methoxy-2-phenyl-2H-indazole in R&D


Medicinal Chemistry: Hit-to-Lead Optimization for COX-2 Mediated Inflammation

With a confirmed IC50 of 550 nM against human COX-2 [1], 5-methoxy-2-phenyl-2H-indazole serves as a validated, moderate-potency starting point for developing novel anti-inflammatory agents. Its potency advantage over ibuprofen (estimated 12- to 24-fold) [2] in cross-study comparison supports its selection over generic NSAID scaffolds for synthesis and derivatization programs aiming for enhanced COX-2 selectivity.

Antiparasitic Drug Discovery: Scaffold for Next-Generation Antiprotozoals

Based on strong class-level evidence showing 2-phenyl-2H-indazole derivatives can be up to 12.8-fold more potent than metronidazole against Giardia intestinalis [1], 5-methoxy-2-phenyl-2H-indazole is a strategic intermediate for synthesizing focused libraries. Its unique substitution pattern can be leveraged to explore the SAR around the indazole core to combat drug-resistant protozoal strains.

Chemical Biology: Designing Membrane-Permeable Probes

The compound's favorable physicochemical profile (XLogP = 2.9, zero H-bond donors) [1] makes it an attractive core for designing cell-permeable chemical probes. Compared to the more polar 5-methoxy-1H-indazole (XLogP = 2.2) [2], the 2-phenyl derivative is predicted to have higher passive membrane permeability, essential for studying intracellular targets in live-cell assays.

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